REACTION_CXSMILES
|
CC1C=CC(C2C=NN(C)C=2)=C(C=1)C(O)=O.[CH3:17][C:18]1[CH:19]=[CH:20][C:21]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][N:29]=2)=[C:22]([CH:27]=1)[C:23]([O:25]C)=[O:24]>>[CH3:17][C:18]1[CH:19]=[CH:20][C:21]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][N:29]=2)=[C:22]([CH:27]=1)[C:23]([OH:25])=[O:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C(=O)O)C1)C=1C=NN(C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C(=O)OC)C1)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=C(C(=O)O)C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |